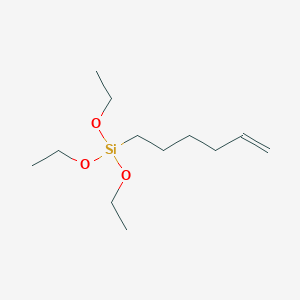
Barium strontium niobate
Overview
Description
Barium strontium niobate is a ferroelectric material with the chemical formula (Sr_x, Ba_1−x)Nb_2O_6, where x ranges from 0.32 to 0.82 . This compound is commonly used in single crystal form for its photorefractive properties, making it valuable in electro-optics, acousto-optics, and non-linear optics . It is one of the few tetragonal tungsten bronze compounds without volatile elements, making it a useful system for probing structure-property relations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium strontium niobate can be synthesized using various methods, including the solid-state synthesis route, sol-gel process, metal-organic chemical vapor deposition, and pulsed laser deposition . For example, the solid-state synthesis involves mixing analytical reagent grade barium carbonate, strontium carbonate, and niobium pentoxide, followed by calcination at high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by melt-casting followed by controlled crystallization. This method involves preparing a glass-ceramic matrix containing barium oxide, strontium oxide, niobium pentoxide, and other components, which is then heated to induce crystallization .
Chemical Reactions Analysis
Types of Reactions: Barium strontium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various metal salts for substitution reactions . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired phase and properties of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can result in doped variants of this compound .
Scientific Research Applications
Barium strontium niobate has a wide range of scientific research applications:
Biology and Medicine:
Industry: this compound is used in the production of energy storage capacitors due to its high dielectric constant and low dielectric loss.
Mechanism of Action
The mechanism by which barium strontium niobate exerts its effects is primarily related to its ferroelectric and photorefractive properties. The relative displacement of niobium ions within the niobium oxide octahedra and the tilting of these octahedra with respect to each other give rise to ferroelectricity . The electro-optic properties are highly sensitive to the strontium concentration, which affects the material’s response to external electric fields .
Comparison with Similar Compounds
Barium titanate (BaTiO_3): Known for its high dielectric constant and piezoelectric properties.
Strontium barium titanate (Sr_x, Ba_1−x)TiO_3: Exhibits high dielectric constant and low dielectric loss.
Lithium niobate (LiNbO_3): Commonly used in electro-optic modulators but has a lower Pockels coefficient compared to barium strontium niobate.
Uniqueness: this compound stands out due to its high electro-optic and piezoelectric coefficients, making it highly effective for applications in electro-optics and photorefractive devices . Its ability to be integrated on silicon substrates further enhances its utility in modern photonic devices .
Properties
IUPAC Name |
strontium;barium(2+);oxido(dioxo)niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.4Nb.12O.Sr/q+2;;;;;;;;;;;;;4*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQMLPMKQLBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Sr+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaNb4O12Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190669 | |
| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37185-09-4 | |
| Record name | Barium strontium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037185094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium niobium strontium oxide (BaNb4SrO12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium strontium niobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)



